An In-Depth Technical Guide to the Core Mechanism of Action of Anipamil in Cardiomyocytes
An In-Depth Technical Guide to the Core Mechanism of Action of Anipamil in Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anipamil (B1666041) is a phenylalkylamine derivative and a long-acting calcium channel blocker, analogous to verapamil (B1683045).[1] It is recognized for its therapeutic potential in cardiovascular diseases, including angina pectoris and arrhythmias.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning anipamil's action in cardiomyocytes, with a focus on its interaction with ion channels, effects on intracellular calcium homeostasis, and potential downstream signaling consequences. The information is presented to aid researchers and professionals in drug development in understanding the nuanced pharmacological profile of this compound.
Core Mechanism of Action: L-type Calcium Channel Blockade
The principal mechanism of action of anipamil in cardiomyocytes is the blockade of L-type (long-lasting) voltage-gated calcium channels (CaV1.2). These channels are critical for the influx of calcium (Ca2+) during phase 2 of the cardiac action potential, which triggers calcium-induced calcium release (CICR) from the sarcoplasmic reticulum, leading to myocyte contraction.
By binding to the L-type calcium channel, anipamil reduces the influx of Ca2+, leading to a negative inotropic effect, characterized by a decrease in the force of myocardial contraction.[4] This effect is dose-dependent, with anipamil lowering left ventricular pressure in a concentration range of 10⁻⁸ to 10⁻⁴ mol/L.[4]
Binding Characteristics
Anipamil interacts with the phenylalkylamine binding site on the L-type calcium channel. Studies have shown that anipamil competitively displaces other phenylalkylamines from their binding sites in cardiac membranes. The binding affinity of anipamil has been quantified, as detailed in the table below.
| Parameter | Value | Species | Reference |
| Ki (inhibition constant) | 471 ± 52 nM | Rat | [2] |
| Effect on (-)-[3H]-D888 KD | Increased from 1.22 ± 0.2 to 2.91 ± 0.46 nM (with 0.1 µM anipamil) | Rat | [2] |
Modulation of Intracellular Calcium Homeostasis
Beyond its primary effect on L-type calcium channels, anipamil exhibits a distinct profile in its modulation of intracellular calcium handling mechanisms, setting it apart from other calcium channel blockers like verapamil and nifedipine (B1678770).
Inhibition of Sarcolemmal and Mitochondrial Calcium Transport
Anipamil has been shown to inhibit both passive and ATP-driven Ca2+ uptake in purified rabbit ventricular sarcolemmal vesicles.[5] Notably, its potency in inhibiting ATP-driven calcium uptake is greater than that of verapamil and nifedipine.[5] This suggests an interaction with the sarcolemmal Ca2+-ATPase (PMCA).
Furthermore, and in contrast to verapamil and nifedipine, anipamil induces a dose-dependent inhibition of mitochondrial calcium transport.[5] This effect is long-lasting and persists even after the drug has been washed out, indicating a strong interaction with the mitochondrial calcium uniporter (MCU) or other components of the mitochondrial calcium handling machinery.[5]
| Calcium Transport System | Effect of Anipamil | Comparison with Verapamil and Nifedipine | Reference |
| Sarcolemmal Passive Ca2+ Binding | Inhibition | IC50 values are virtually identical for all three drugs. | [5] |
| Sarcolemmal ATP-Driven Ca2+ Uptake | Inhibition | Anipamil > Verapamil > Nifedipine in potency. | [5] |
| Mitochondrial Ca2+ Transport | Dose-dependent inhibition | Verapamil and nifedipine have no effect. | [5] |
Electrophysiological Effects and Antiarrhythmic Action
The blockade of L-type calcium channels by anipamil has direct consequences on the electrophysiological properties of cardiomyocytes. By reducing the inward calcium current during the plateau phase of the action potential, anipamil can shorten the action potential duration. This, combined with its effects on heart rate, contributes to its antiarrhythmic properties.[3] Anipamil has been shown to be effective in reducing ischemia-induced arrhythmias.[3]
Potential Downstream Signaling Pathways
While direct evidence linking anipamil to the modulation of specific downstream signaling cascades is limited, its profound impact on intracellular calcium levels suggests potential interactions with calcium-sensitive signaling pathways that are pivotal in cardiomyocyte physiology and pathophysiology.
Calcineurin-NFAT Pathway
The calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway is a key regulator of cardiac hypertrophy.[1][6][7] Calcineurin is a calcium-calmodulin-activated phosphatase that dephosphorylates NFAT, leading to its nuclear translocation and the activation of hypertrophic gene expression.[1][7] Given that verapamil, a close analog of anipamil, has been shown to attenuate hypoxia-induced cardiac hypertrophy, it is plausible that anipamil, by reducing intracellular calcium, could inhibit the calcineurin-NFAT pathway.[4] However, this remains a speculative mechanism that requires direct experimental validation.
CaMKII Signaling
Calcium/calmodulin-dependent protein kinase II (CaMKII) is another crucial mediator of cardiac signaling, involved in excitation-contraction coupling, transcriptional regulation, and apoptosis.[8][9] Pathological increases in intracellular calcium can lead to hyperactivation of CaMKII, contributing to cardiac dysfunction. By limiting calcium entry, anipamil may temper the activity of CaMKII, although this has not been directly demonstrated experimentally.
Methodologies
Langendorff Perfused Heart
This ex vivo technique is used to assess the effects of drugs on the whole heart in a controlled environment.
Protocol Outline:
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The heart is excised and mounted on a Langendorff apparatus.
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A cannula is inserted into the aorta for retrograde perfusion with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).
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The perfusate is delivered at a constant pressure or flow, maintaining the heart's viability.
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Anipamil is introduced into the perfusate at desired concentrations.
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Cardiodynamic parameters such as left ventricular developed pressure, heart rate, and coronary flow are continuously monitored.
In a study investigating the protective effects of anipamil, rabbits were pre-treated with subcutaneous injections of 2 mg/kg anipamil twice daily for 5 days before the hearts were isolated and perfused.
Patch-Clamp Electrophysiology
This technique allows for the measurement of ion channel currents in individual cardiomyocytes.
Protocol Outline for Whole-Cell Configuration:
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Cardiomyocytes are isolated from cardiac tissue through enzymatic digestion.
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A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and pressed against the cell membrane to form a high-resistance seal.
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The membrane patch is then ruptured to allow electrical access to the cell's interior.
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The membrane potential is clamped at a holding potential (e.g., -80 mV), and voltage steps are applied to elicit L-type calcium currents.
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Anipamil is applied to the external solution, and the resulting changes in the calcium current are recorded and analyzed.
Isolation of Sarcolemmal and Mitochondrial Vesicles for Calcium Uptake Assays
Sarcolemmal Vesicle Preparation (General Protocol):
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Ventricular tissue is homogenized in a buffer solution.
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The homogenate is subjected to differential centrifugation to pellet nuclei and mitochondria.
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The supernatant is further centrifuged at a high speed to pellet the microsomal fraction containing sarcolemmal vesicles.
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The vesicles are purified using a sucrose (B13894) density gradient.
Mitochondrial Isolation (General Protocol):
-
Cardiac tissue is minced and homogenized in an isolation buffer.
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The homogenate is centrifuged at a low speed to remove cell debris.
-
The supernatant is then centrifuged at a higher speed to pellet the mitochondria.
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The mitochondrial pellet is washed and resuspended in an appropriate buffer.
Calcium Uptake Assay:
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Vesicles or mitochondria are incubated in a buffer containing radioactive ⁴⁵Ca²⁺ and other necessary components (e.g., ATP for active transport).
-
The uptake reaction is initiated and allowed to proceed for a specific time.
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The reaction is stopped, and the vesicles/mitochondria are rapidly filtered and washed to remove external ⁴⁵Ca²⁺.
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The amount of ⁴⁵Ca²⁺ taken up is quantified by scintillation counting.
Visualizations
Caption: Anipamil's primary mechanism of action in cardiomyocytes.
Caption: Anipamil's modulation of intracellular calcium transport.
Caption: Potential downstream signaling effects of anipamil.
Conclusion
Anipamil is a potent phenylalkylamine calcium channel blocker with a multifaceted mechanism of action in cardiomyocytes. Its primary therapeutic effects stem from the blockade of L-type calcium channels, leading to reduced calcium influx and a negative inotropic effect. Uniquely, anipamil also inhibits sarcolemmal ATP-driven calcium uptake and mitochondrial calcium transport, distinguishing it from other calcium channel blockers. While its direct effects on downstream signaling pathways like calcineurin-NFAT and CaMKII have yet to be fully elucidated, its significant impact on intracellular calcium homeostasis suggests a potential for broad-spectrum modulation of cardiac signaling. Further research is warranted to fully uncover the intricate molecular interactions of anipamil within the cardiomyocyte, which will be crucial for optimizing its clinical application and for the development of novel cardiovascular therapeutics.
References
- 1. A Calcineurin-Dependent Transcriptional Pathway for Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impaired tissue clearance of verapamil in rat cardiac hypertrophy results in transcriptional repression of ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of CaMKII signaling in cardiovascular disease [frontiersin.org]
- 4. Inhibition of hypoxia-induced cardiac hypertrophy by verapamil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How CaV1.2-bound verapamil blocks Ca2+ influx into cardiomyocyte: Atomic level views - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of calcineurin-NFAT hypertrophy signaling by cGMP-dependent protein kinase type I in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcineurin-NFAT signaling regulates the cardiac hypertrophic response in coordination with the MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research progress on the role of CaMKII in heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | CaMKII-δ9 Induces Cardiomyocyte Death to Promote Cardiomyopathy and Heart Failure [frontiersin.org]
